molecular formula C6H9ClN2O2 B3122256 (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 30163-87-2

(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B3122256
CAS No.: 30163-87-2
M. Wt: 176.60
InChI Key: CKZLSFDSQQKOSP-UHFFFAOYSA-N
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Description

(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS 30163-87-2) is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and an acetic acid moiety linked via a nitrogen atom. Its molecular formula is C₆H₉ClN₂O₂, with a molecular weight of 183.6 g/mol.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-5-7-2-3-8(5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZLSFDSQQKOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25023-36-3, 30163-87-2
Record name (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride
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Record name 2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the reaction of 2-methylimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride serves as a crucial building block in the synthesis of more complex imidazole derivatives. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The compound can react with electrophiles, making it useful in synthesizing pharmaceuticals and agrochemicals.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form different imidazole derivatives, which may exhibit varied biological activities.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in therapeutic applications against infections .

Medicine

Research is ongoing to evaluate the efficacy of this compound as a therapeutic agent. Notably, it serves as an intermediate in the synthesis of zoledronic acid , a drug used to treat bone diseases such as osteoporosis and Paget's disease. Its mechanism involves targeting specific biochemical pathways related to bone metabolism.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of imidazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The compound was tested at varying concentrations, demonstrating a dose-dependent inhibition of microbial growth. These findings suggest potential applications in developing new antimicrobial therapies .

Case Study 2: Synthesis of Zoledronic Acid

In pharmaceutical chemistry, this compound is utilized as an intermediate in synthesizing zoledronic acid. The synthesis involves multiple steps where this compound acts as a key precursor, showcasing its importance in developing effective treatments for metabolic bone diseases. The efficiency of this synthesis route has been validated through various experiments that optimize yields and minimize by-products .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties:

  • Melting Point : ~200–202°C (decomposition observed).
  • Solubility : High water solubility (~352,500–362,740 mg/L at 25°C).
  • Spectral Data : IR peaks at 1732 cm⁻¹ (C=O stretch) and NMR signals consistent with the imidazole and acetic acid moieties.
  • Applications : Primarily used as an intermediate in synthesizing zoledronic acid , a bisphosphonate drug for osteoporosis and hypercalcemia. It also serves as a precursor in antiemetic drugs like ondansetron hydrochloride .

Comparison with Structurally Similar Compounds

The following compounds share structural homology with (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride , differing in substituents, chain length, or functional groups. These variations significantly influence their physicochemical properties and applications.

Structural Analogues and Their Properties

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties Applications/Use Cases
This compound (30163-87-2) C₆H₉ClN₂O₂ 2-methyl imidazole + acetic acid Mp: 200–202°C; high water solubility Zoledronic acid synthesis; antiemetics
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (718642-27-4) C₅H₉ClN₂O 1-methyl imidazole + hydroxymethyl Mp: 107–111°C Intermediate in pharmaceutical synthesis
[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride (116956-03-7) C₆H₉ClN₂O₂S 1-methyl imidazole + thio-linked acetic acid Molecular weight: 208.67 g/mol Potential use in sulfur-containing drug derivatives
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride (1214028-80-4) C₇H₁₁ClN₂O₂ 2-methyl imidazole + propanoic acid Industrial grade (99% purity) Agrochemicals, active pharmaceutical ingredients
2-(1H-Imidazol-1-yl)acetic acid hydrochloride (17450-34-9) C₅H₇ClN₂O₂ Unsubstituted imidazole + acetic acid Similarity score: 0.85 vs. target compound Research reagent
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride (N/A) C₆H₉ClN₂O₂ 1-methyl imidazole (5-position) + acetic acid Hazard profile: H302 (harmful if swallowed) Experimental pharmaceutical intermediate

Impact of Structural Variations

  • Substituent Position : The position of the methyl group on the imidazole ring (e.g., 2- vs. 5-position) alters electronic properties and binding affinity in drug-receptor interactions. For example, ondansetron hydrochloride specifically requires the 2-methyl group for 5-HT₃ receptor antagonism.
  • Chain Length and Functional Groups: Replacement of acetic acid with propanoic acid (CAS 1214028-80-4) increases lipophilicity (logP), affecting membrane permeability. Hydroxymethyl derivatives (CAS 718642-27-4) exhibit lower melting points, suggesting reduced crystallinity.

Pharmacological and Industrial Relevance

  • Zoledronic Acid Synthesis : The target compound’s carboxylate group is critical for coordinating with calcium ions in bone tissue, a mechanism central to zoledronic acid’s therapeutic action.
  • Ondansetron Hydrochloride : The 2-methylimidazole moiety in both the target compound and ondansetron is essential for binding to serotonin receptors.

Biological Activity

(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride is an imidazole derivative that has garnered interest in various scientific fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a methyl group at the second position and an acetic acid moiety, which enhances its solubility and reactivity. The molecular formula is C6H8ClN3O2C_6H_8ClN_3O_2 with a molecular weight of approximately 176.6 g/mol. The presence of the imidazole ring allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activity. This property is crucial in the development of enzyme inhibitors for therapeutic applications.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Influence on Biochemical Pathways : It may modulate several biochemical pathways due to its structural characteristics, which allow it to participate in hydrogen bonding and electrostatic interactions.

Antimicrobial Properties

Research indicates that this compound displays potent antimicrobial activity against various pathogens. A comparative study of its efficacy against common bacterial strains showed:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a lead for developing new antibiotics or antifungal agents.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is critical in DNA synthesis:

EnzymeIC50 (µM)
Dihydrofolate Reductase12.5

This inhibition indicates potential therapeutic applications in cancer treatment, where targeting DNA synthesis is crucial .

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • N-Alkylation Method : This method utilizes tert-butyl chloroacetate and imidazole under basic conditions. The reaction proceeds through nucleophilic substitution, yielding the desired product after hydrolysis .
  • Solvent-Free Synthesis : Recent advancements have led to environmentally friendly synthetic routes that avoid solvents entirely, enhancing yield and purity .

Case Study 1: Antimicrobial Efficacy

A clinical study was conducted to evaluate the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to control groups, supporting its potential use as an alternative treatment option for resistant infections.

Case Study 2: Cancer Treatment Applications

In preclinical trials, derivatives of this compound were tested for their ability to inhibit tumor growth in animal models. These studies revealed promising results, with marked reductions in tumor size and improved survival rates among treated groups compared to controls .

Q & A

Q. What are the common synthetic routes for (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions. A validated method includes reacting 2-methylimidazole with chloroacetic acid derivatives under basic conditions. For example, refluxing 2-methylimidazole with ethyl chloroacetate in the presence of sodium acetate and acetic acid yields the ester intermediate, which is subsequently hydrolyzed and converted to the hydrochloride salt . Alternative routes employ microwave-assisted synthesis to enhance reaction efficiency, though traditional reflux methods remain widely used due to reproducibility .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis often employs calibration curves using certified reference standards. For instance, 1H^1H-NMR signals at δ 2.45 ppm (methyl group) and δ 4.20 ppm (acetic acid backbone) confirm structural integrity, while HPLC retention times (e.g., 8.2 min on a C18 column) verify purity ≥95% .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Safety protocols align with JIS Z 7253:2019 standards. Key measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • First Aid: Immediate rinsing with water for eye/skin contact and medical consultation if ingested .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELXL for structural determination?

SHELXL is optimized for small-molecule refinement. Key steps include:

  • Data Preparation: Integrate diffraction data (e.g., .hkl files) and assign initial atomic positions via Patterson maps.
  • Refinement Cycles: Use weighted least-squares refinement with restraints for bond lengths/angles. For twinned crystals, apply the TWIN/BASF commands to model twin domains .
  • Validation: Check R-factors (R1<0.05R_1 < 0.05) and electron density maps (e.g., residual peaks < 0.3 eÅ3^{-3}).

Q. What role does this compound play in the design of 5-HT3 receptor antagonists like ondansetron?

The (2-Methyl-1H-imidazol-1-yl)acetic acid moiety acts as a critical pharmacophore in ondansetron, enabling selective binding to 5-HT3 receptors. Structural studies show that the methyl group enhances hydrophobic interactions with receptor subpockets, while the acetic acid backbone stabilizes the ligand-receptor complex via hydrogen bonding. Modifications to this moiety (e.g., halogenation) are explored to improve binding affinity and metabolic stability .

Q. How can researchers address discrepancies in crystallographic refinement outcomes when using different software tools?

Discrepancies often arise from divergent weighting schemes or handling of disordered atoms. To mitigate:

  • Cross-Validation: Refine the same dataset with SHELXL (for high-resolution data) and Olex2 (for automated masking of disorder).
  • Data Reconciliation: Compare residual density maps and adjust refinement restraints (e.g., ADPs, occupancy factors) iteratively.
  • Benchmarking: Use test datasets (e.g., Cambridge Structural Database entries) to calibrate software parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride
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(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride

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